REACTION_CXSMILES
|
C[O:2][C:3](=[O:30])[CH2:4][C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([S:21]([CH3:24])(=[O:23])=[O:22])=[CH:17][C:16]=2[C:25]([F:28])([F:27])[F:26])[C:6]=1[CH3:29].C1COCC1.[OH-].[Na+]>O>[CH3:24][S:21]([C:18]1[CH:19]=[CH:20][C:15]([CH2:14][N:7]2[C:8]3=[N:9][CH:10]=[CH:11][CH:12]=[C:13]3[C:5]([CH2:4][C:3]([OH:30])=[O:2])=[C:6]2[CH3:29])=[C:16]([C:25]([F:28])([F:27])[F:26])[CH:17]=1)(=[O:22])=[O:23] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC1=C(N(C2=NC=CC=C21)CC2=C(C=C(C=C2)S(=O)(=O)C)C(F)(F)F)C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude is triturated with diethyl ether, DCM and ethyl acetate
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid is dissolved in hot water (150 ml)
|
Type
|
FILTRATION
|
Details
|
The suspension that forms is filtered
|
Type
|
CUSTOM
|
Details
|
is further purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in hot IPA (250 ml)
|
Type
|
TEMPERATURE
|
Details
|
refluxing in the presence of charcoal for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
CUSTOM
|
Details
|
the titled product is recrystallised from water/IPA as a white/pale green crystals
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)C1=CC(=C(CN2C(=C(C=3C2=NC=CC3)CC(=O)O)C)C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |